molecular formula C21H16ClN3O3S B11636741 5-(4-chlorophenyl)-3-hydroxy-1-(5-methyl-1,3,4-thiadiazol-2-yl)-4-(4-methylbenzoyl)-2,5-dihydro-1H-pyrrol-2-one

5-(4-chlorophenyl)-3-hydroxy-1-(5-methyl-1,3,4-thiadiazol-2-yl)-4-(4-methylbenzoyl)-2,5-dihydro-1H-pyrrol-2-one

Cat. No.: B11636741
M. Wt: 425.9 g/mol
InChI Key: IPCHJEZGCOSAQO-FBMGVBCBSA-N
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Description

The compound 5-(4-chlorophenyl)-3-hydroxy-1-(5-methyl-1,3,4-thiadiazol-2-yl)-4-(4-methylbenzoyl)-2,5-dihydro-1H-pyrrol-2-one is a complex organic molecule featuring a variety of functional groups, including a chlorophenyl group, a hydroxy group, a thiadiazole ring, and a pyrrolone core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-chlorophenyl)-3-hydroxy-1-(5-methyl-1,3,4-thiadiazol-2-yl)-4-(4-methylbenzoyl)-2,5-dihydro-1H-pyrrol-2-one typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the Thiadiazole Ring: Starting with a precursor such as 5-methyl-1,3,4-thiadiazole-2-amine, the thiadiazole ring can be formed through cyclization reactions.

    Introduction of the Chlorophenyl Group: This step could involve a nucleophilic substitution reaction where a chlorophenyl halide reacts with an appropriate nucleophile.

    Formation of the Pyrrolone Core: The pyrrolone core can be synthesized through a condensation reaction involving a diketone and an amine.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity. This could include the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The hydroxy group can undergo oxidation to form a ketone.

    Reduction: The carbonyl groups can be reduced to alcohols or alkanes.

    Substitution: The chlorophenyl group can participate in nucleophilic aromatic substitution reactions.

    Condensation: The compound can undergo condensation reactions with other carbonyl-containing compounds.

Common Reagents and Conditions

    Oxidation: Reagents like PCC (Pyridinium chlorochromate) or KMnO₄ (Potassium permanganate).

    Reduction: Reagents like NaBH₄ (Sodium borohydride) or LiAlH₄ (Lithium aluminium hydride).

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

    Condensation: Acid or base catalysts to facilitate the reaction.

Major Products

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of alcohols or alkanes.

    Substitution: Formation of substituted aromatic compounds.

    Condensation: Formation of larger, more complex molecules.

Scientific Research Applications

Chemistry

    Catalysis: The compound can be used as a ligand in coordination chemistry to form metal complexes that act as catalysts.

    Material Science: Potential use in the development of organic semiconductors or photovoltaic materials.

Biology

    Enzyme Inhibition: The compound may act as an inhibitor for certain enzymes, making it useful in biochemical studies.

    Protein Binding: It can be used to study protein-ligand interactions.

Medicine

    Drug Development:

Industry

    Polymer Synthesis: The compound can be used as a monomer or additive in the synthesis of specialty polymers.

Mechanism of Action

The mechanism by which 5-(4-chlorophenyl)-3-hydroxy-1-(5-methyl-1,3,4-thiadiazol-2-yl)-4-(4-methylbenzoyl)-2,5-dihydro-1H-pyrrol-2-one exerts its effects depends on its specific application. In medicinal chemistry, it might interact with molecular targets such as enzymes or receptors, inhibiting their activity or altering their function. The pathways involved could include inhibition of enzyme activity through binding to the active site or allosteric modulation.

Comparison with Similar Compounds

Similar Compounds

    5-(4-chlorophenyl)-3-hydroxy-1-(1,3,4-thiadiazol-2-yl)-4-(4-methylbenzoyl)-2,5-dihydro-1H-pyrrol-2-one: Similar structure but lacks the methyl group on the thiadiazole ring.

    5-(4-chlorophenyl)-3-hydroxy-1-(5-methyl-1,3,4-thiadiazol-2-yl)-4-benzoyl-2,5-dihydro-1H-pyrrol-2-one: Similar structure but lacks the methyl group on the benzoyl ring.

Uniqueness

The presence of both the 4-chlorophenyl and 4-methylbenzoyl groups, along with the hydroxy and thiadiazole functionalities, makes 5-(4-chlorophenyl)-3-hydroxy-1-(5-methyl-1,3,4-thiadiazol-2-yl)-4-(4-methylbenzoyl)-2,5-dihydro-1H-pyrrol-2-one unique. These groups contribute to its distinct chemical reactivity and potential biological activity, setting it apart from similar compounds.

Properties

Molecular Formula

C21H16ClN3O3S

Molecular Weight

425.9 g/mol

IUPAC Name

(4E)-5-(4-chlorophenyl)-4-[hydroxy-(4-methylphenyl)methylidene]-1-(5-methyl-1,3,4-thiadiazol-2-yl)pyrrolidine-2,3-dione

InChI

InChI=1S/C21H16ClN3O3S/c1-11-3-5-14(6-4-11)18(26)16-17(13-7-9-15(22)10-8-13)25(20(28)19(16)27)21-24-23-12(2)29-21/h3-10,17,26H,1-2H3/b18-16+

InChI Key

IPCHJEZGCOSAQO-FBMGVBCBSA-N

Isomeric SMILES

CC1=CC=C(C=C1)/C(=C\2/C(N(C(=O)C2=O)C3=NN=C(S3)C)C4=CC=C(C=C4)Cl)/O

Canonical SMILES

CC1=CC=C(C=C1)C(=C2C(N(C(=O)C2=O)C3=NN=C(S3)C)C4=CC=C(C=C4)Cl)O

Origin of Product

United States

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